molecular formula C13H10F3N B6219994 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline CAS No. 2751611-37-5

3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline

Cat. No.: B6219994
CAS No.: 2751611-37-5
M. Wt: 237.2
InChI Key:
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Description

3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their wide range of biological activities and applications in medicinal chemistry. The incorporation of a trifluoromethyl group into the quinoline structure enhances its biological activity and provides unique properties that are valuable in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-propyl-3-iodoquinoline with ClCF2CO2Me, CuI, and KF in DMF under reflux conditions leads to the formation of 3-(trifluoromethyl)quinoline . Another method involves the iridium-catalyzed trifluoromethylation of 6-methylquinoline .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-catalyzed cross-coupling reactions, such as copper-catalyzed oxidative trifluoromethylation, is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and quinoline N-oxides .

Scientific Research Applications

3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and binding selectivity, allowing it to interact effectively with biological targets such as enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline is unique due to its specific structure, which combines the quinoline core with a cyclopenta ring and a trifluoromethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

2751611-37-5

Molecular Formula

C13H10F3N

Molecular Weight

237.2

Purity

95

Origin of Product

United States

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